molecular formula C20H19ClFN3O2 B4651998 2-{[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE

2-{[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE

Cat. No.: B4651998
M. Wt: 387.8 g/mol
InChI Key: FAVHSJONIRCWNS-UHFFFAOYSA-N
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Description

2-{[4-(2-Chloro-4-fluorobenzyl)piperazino]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-Chloro-4-fluorobenzyl)piperazino]methyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperazine under basic conditions to form the intermediate 4-(2-chloro-4-fluorobenzyl)piperazine.

    Isoindole Formation: The intermediate is then reacted with phthalic anhydride in the presence of a suitable catalyst to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-Chloro-4-fluorobenzyl)piperazino]methyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the chloro and fluoro positions.

Scientific Research Applications

2-{[4-(2-Chloro-4-fluorobenzyl)piperazino]methyl}-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Industry: It is used in the synthesis of advanced polymers and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2-{[4-(2-Chloro-4-fluorobenzyl)piperazino]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2-Fluorobenzyl)-1-piperazinyl]-1H-indole
  • 2-Chloro-1-(4-fluorobenzyl)benzimidazole
  • 2-Chloro-4-fluorobenzonitrile

Uniqueness

2-{[4-(2-Chloro-4-fluorobenzyl)piperazino]methyl}-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of a piperazine ring and an isoindole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-[[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O2/c21-18-11-15(22)6-5-14(18)12-23-7-9-24(10-8-23)13-25-19(26)16-3-1-2-4-17(16)20(25)27/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVHSJONIRCWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE
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2-{[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE
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2-{[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE
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2-{[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE
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2-{[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE
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2-{[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE

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